
5-Bromo-N-cyclohexylnicotinamide
描述
5-Bromo-N-cyclohexylnicotinamide is a synthetic compound with the molecular formula C12H15BrN2O. It is derived from nicotinamide, a vitamin B3 derivative, by replacing a hydrogen atom at the 5th position with a bromine atom and attaching a cyclohexyl group to the nitrogen atom . This compound has gained interest in scientific research due to its potential anti-inflammatory and anti-cancer properties.
准备方法
Synthetic Routes and Reaction Conditions: 5-Bromo-N-cyclohexylnicotinamide can be synthesized through various methods. One common method involves the reaction of nicotinamide with cyclohexyl bromide. This reaction involves the nucleophilic attack of the nitrogen atom in nicotinamide on the cyclohexyl bromide molecule in the presence of a base as a catalyst.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through various purification techniques.
化学反应分析
Types of Reactions: 5-Bromo-N-cyclohexylnicotinamide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
科学研究应用
5-Bromo-N-cyclohexylnicotinamide has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
作用机制
The mechanism by which 5-Bromo-N-cyclohexylnicotinamide exerts its effects involves its interaction with molecular targets and pathways. The compound contains a nicotinamide group, a key component of nicotinamide adenine dinucleotide (NAD), which is involved in cellular energy production and signaling pathways. The bromine substitution and cyclohexyl group may influence its interaction with target molecules, potentially modulating NAD metabolism and inhibiting enzymes with nicotinamide binding sites.
相似化合物的比较
Nicotinamide: The parent compound from which 5-Bromo-N-cyclohexylnicotinamide is derived.
5-Bromonicotinamide: Similar to this compound but without the cyclohexyl group.
Cyclohexylnicotinamide: Similar but without the bromine substitution.
Uniqueness: this compound is unique due to the presence of both the bromine atom and the cyclohexyl group. These structural features may enhance its biological activity and influence its interaction with molecular targets, making it a valuable compound for research and potential therapeutic applications.
属性
IUPAC Name |
5-bromo-N-cyclohexylpyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O/c13-10-6-9(7-14-8-10)12(16)15-11-4-2-1-3-5-11/h6-8,11H,1-5H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARXZGDIGMTXOQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC(=CN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00406563 | |
| Record name | 5-Bromo-N-cyclohexylpyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00406563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
342013-85-8 | |
| Record name | 5-Bromo-N-cyclohexylpyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00406563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
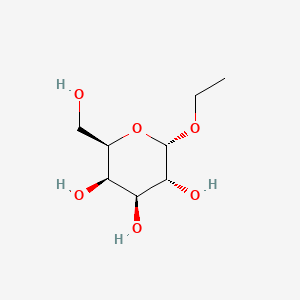

![1-{9-[(4S,2R,3R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-aminopurin-2-yl }pyrazole-4-carboxamide](/img/structure/B1365990.png)
![(19S)-19-ethyl-19-hydroxy-7-nitro-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione](/img/structure/B1365991.png)

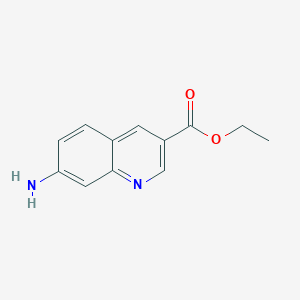
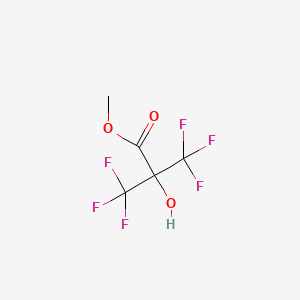
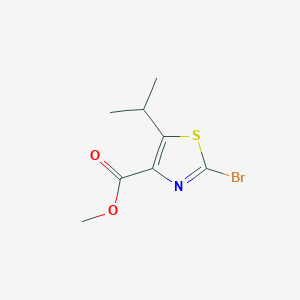

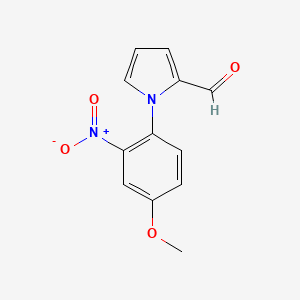
![methyl 3H-benzo[e]indole-2-carboxylate](/img/structure/B1366005.png)

![6-Chloro-2-(3,4-dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1366007.png)
![2-[(2-Methylpiperidin-1-yl)methyl]azepane](/img/structure/B1366008.png)
